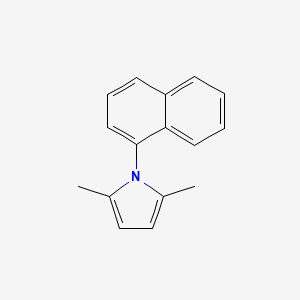

2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole

Description

Properties

IUPAC Name |

2,5-dimethyl-1-naphthalen-1-ylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-10-11-13(2)17(12)16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWRRXOWTMTMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole involves the reaction of acetonylacetone with naphthalen-1-amine. The reaction is typically carried out in the presence of a catalyst under solvent-free conditions. For example, the reaction of acetonylacetone (118 μL, 1 mmol) with naphthalen-1-amine (143 mg, 1 mmol) in the presence of 40 mg of a catalyst at 60°C for 45 minutes yields the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the naphthyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole as an antitubercular agent. A structure-activity relationship (SAR) investigation indicated that this compound and its derivatives exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The compound's ability to inhibit bacterial growth was attributed to its effective binding with specific targets within the bacterial cell structure, which has been validated through molecular docking studies .

Anticancer Properties

The compound has also shown promise in anticancer research. It selectively inhibits certain kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines. For example, it has been reported to inhibit PKMYT1 kinase activity, which plays a crucial role in cell cycle regulation. This inhibition results in reduced phosphorylation of cyclin-dependent kinase 1 (CDK1), effectively slowing down tumor growth.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | PKMYT1 | 0.69 |

| Other Analog | PKMYT1 | 4.1 |

Antimicrobial Activity

The antimicrobial properties of this compound have been widely studied. Its derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily linked to disruption of microbial cell membranes and interference with metabolic processes .

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

Biotechnological Applications

Enhancement of Monoclonal Antibody Production

Research has indicated that the compound can enhance the production of monoclonal antibodies in cell cultures. It was found to increase both the glucose uptake rate and intracellular adenosine triphosphate levels during antibody production processes. Additionally, it helps regulate glycosylation patterns on antibodies, which is crucial for their therapeutic efficacy .

Case Study: Monoclonal Antibody Production

In a controlled study involving recombinant Chinese hamster ovary cells (rCHO), the addition of this compound resulted in a significant increase in antibody yield while maintaining cell viability. This demonstrates its potential as an additive in bioprocessing for therapeutic antibody production.

Synthesis and Environmental Impact

The synthesis of this compound can be achieved through environmentally friendly methods that minimize waste and avoid harmful solvents or catalysts . This aspect makes it an attractive candidate for sustainable chemical manufacturing practices.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The naphthalene substituent introduces steric bulk and extended π-conjugation, differentiating it from smaller aromatic substituents. Key comparisons include:

The naphthalene group increases molecular weight (233.3 g/mol) and carbon content (theoretical C: 85.3%, H: 6.5%, N: 6.0%) compared to phenyl derivatives (e.g., 2,5-dimethyl-1-phenyl-1H-pyrrole: C 83.91%, H 7.69%, N 8.40%) .

Spectroscopic and Analytical Data

¹H-NMR :

- Naphthalene derivative: Expected aromatic proton signals in δ 7.2–8.3 ppm (naphthalene protons) and δ 2.2–2.4 ppm (methyl groups) .

- Trifluoromethoxyphenyl derivative: Distinct δ 7.44–7.51 ppm (aromatic protons) and δ 2.23–2.36 ppm (methyl groups) .

- Nitro-substituted derivative: Downfield shifts due to nitro group (δ 7.5–8.2 ppm) .

Elemental Analysis :

Compound C (%) H (%) N (%) 2,5-Dimethyl-1-phenyl-1H-pyrrole 83.91 7.69 8.40 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole 65.15 5.07 5.98 Target Compound 85.3* 6.5* 6.0* *Theoretical values based on molecular formula .

Biological Activity

2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrole ring substituted with two methyl groups and a naphthalene moiety, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound can modulate the activity of steroid nuclear receptors. These receptors are transcription factors that regulate gene expression in response to steroid hormones, affecting various physiological processes including metabolism, immune response, and development .

Receptor Modulation

Studies have shown that pyrrole derivatives can selectively modulate the activity of steroid nuclear receptors. For instance, this compound may exhibit selective binding affinity towards certain receptors, influencing their downstream signaling pathways .

Anticancer Properties

Preliminary studies suggest that pyrrole derivatives possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Specific IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the nanomolar range .

Anti-inflammatory Effects

Research has indicated that certain pyrrole compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential applications in treating inflammatory diseases .

In Vitro Studies

A study investigated the effects of various pyrrole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation with IC50 values ranging from 10 to 50 nM depending on the specific derivative and cell type involved .

In Vivo Studies

Animal models have been utilized to assess the efficacy of pyrrole derivatives in reducing tumor growth and inflammation. For example, one study demonstrated that a similar compound reduced tumor size by approximately 40% in xenograft models when administered at therapeutic doses over several weeks .

Data Summary

| Activity Type | IC50 Values (nM) | Effect |

|---|---|---|

| Cancer Cell Proliferation | 10 - 50 | Significant inhibition |

| TNFα Production | 18 | Inhibition in LPS-stimulated cells |

| Tumor Growth Reduction | - | ~40% reduction in models |

Q & A

Q. What are the most efficient synthetic routes for 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole, and what reaction conditions optimize yield?

The Paal-Knorr reaction is a widely used method, involving condensation of 1,4-diketones with amines. For example, 1-naphthylamine and 2,5-hexanedione under iodine catalysis (0.16 mol%) in THF at 40°C for 6 hours yields the target compound with high regioselectivity . Alternative routes include nucleophilic substitution using maleimide derivatives (e.g., N-(1-naphthalenyl)maleimide with pentafluoropropylamine hydrochloride, achieving 94% yield in a three-stage process ). Key parameters:

- Catalyst : Iodine or trifluoroacetic acid.

- Solvent : Dichloromethane, THF, or mixed solvents.

- Workup : Column chromatography (silica gel, PE:EA eluent) for purification.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Characterization relies on NMR (¹H/¹³C), FTIR , and HRMS . For example:

- ¹H NMR (CDCl₃): Peaks at δ 2.11 ppm (s, 6H, CH₃), 5.98 ppm (s, 2H, pyrrole-H), and aromatic signals for naphthyl groups .

- FTIR : Absorbance at ~1490–1550 cm⁻¹ (C=C/C=N stretching) and ~2970 cm⁻¹ (C-H stretching) .

- HRMS : Calculated [M+H]⁺ for C₁₆H₁₅N: 222.1283; observed: 222.1288 .

Advanced Research Questions

Q. How do steric and electronic effects influence the solid-state conformation of this compound?

X-ray crystallography and DFT studies reveal that steric hindrance between the naphthyl group and pyrrole methyl substituents dictates the dihedral angle (C9–C8–N1–C1 = ~86° vs. ideal 90°). Quantum calculations (HF/6-31G(d,p)) confirm minimal electronic distortion, suggesting packing forces dominate . Weak C–H···π interactions (3.78 Å) further stabilize the crystal lattice .

Q. What kinetic and mechanistic insights exist for its synthesis via the Paal-Knorr reaction?

In-situ FTIR and DFT analysis show a two-step mechanism:

- Step 1 : Nucleophilic addition of amine to diketone, forming imine intermediates (rate constant k₁ = 1.2×10⁻³ s⁻¹).

- Step 2 : Cyclization and dehydration (rate constant k₂ = 3.5×10⁻⁴ s⁻¹) . Catalytic iodine accelerates imine formation by polarizing carbonyl groups, reducing activation energy by ~15 kJ/mol .

Q. How does this compound perform in electrochromic or conductive polymer applications?

Analogous pyrrole derivatives (e.g., 2,5-di(thienyl)pyrroles) exhibit multi-stage redox processes and electrochromic behavior (color shifts from yellow to blue at +0.8 V vs. Ag/Ag⁺) due to high π-electron delocalization . Substitution with naphthyl groups enhances planarization, improving charge mobility (µ ~ 10⁻³ cm²/V·s) .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies arise from solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst loading. For instance:

- High yield (94%) : Requires trifluoroacetic acid in CH₂Cl₂ under strict anhydrous conditions .

- Moderate yield (75%) : Linked to trace moisture in THF, promoting side reactions . Mitigation: Use molecular sieves and monitor reaction progress via TLC .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.